![molecular formula C14H10N2O4 B13338796 (5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol It is characterized by the presence of a nitro group, a phenyl group, and a benzo[d]oxazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol typically involves the nitration of 2-phenylbenzo[d]oxazole followed by reduction and subsequent functionalization to introduce the methanol group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in the presence of hydrochloric acid (HCl) are typically used.
Major Products Formed
Oxidation: The major products include (5-nitro-2-phenylbenzo[d]oxazol-7-yl)aldehyde and (5-nitro-2-phenylbenzo[d]oxazol-7-yl)carboxylic acid.
Reduction: The major product is (5-amino-2-phenylbenzo[d]oxazol-7-yl)methanol.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Nitro-2-phenylbenzo[d]oxazole): Lacks the methanol group but shares the core structure.
(5-Amino-2-phenylbenzo[d]oxazol-7-yl)methanol: Similar structure with an amino group instead of a nitro group.
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)aldehyde: Similar structure with an aldehyde group instead of a methanol group.
Uniqueness
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H10N2O4 |
|---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
(5-nitro-2-phenyl-1,3-benzoxazol-7-yl)methanol |
InChI |
InChI=1S/C14H10N2O4/c17-8-10-6-11(16(18)19)7-12-13(10)20-14(15-12)9-4-2-1-3-5-9/h1-7,17H,8H2 |
InChI-Schlüssel |
JAWVLOGJNZEOKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


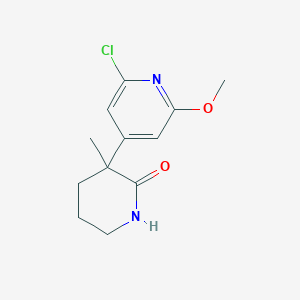
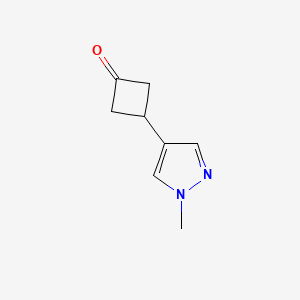
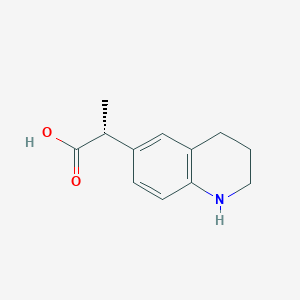
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
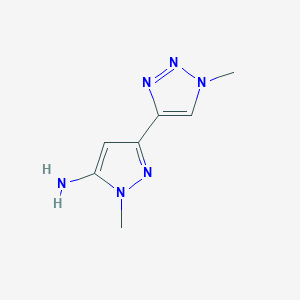
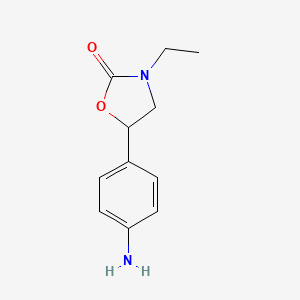
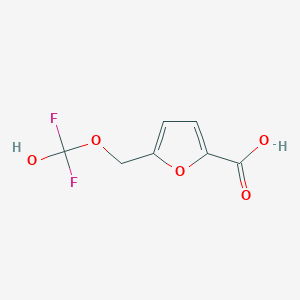
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
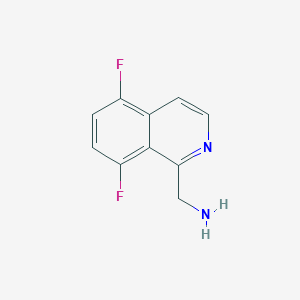

![(4-Amino-5-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13338788.png)
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
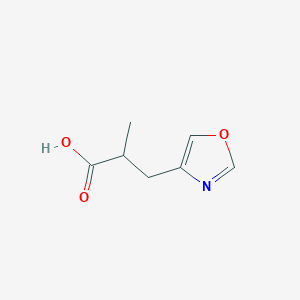
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
